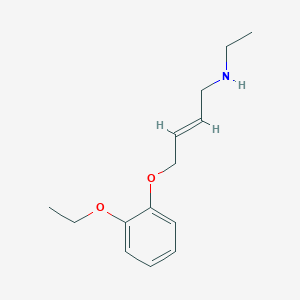
3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine, also known as ANMOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medical research and drug development.
Wirkmechanismus
The mechanism of action of 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has also been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine is that it is relatively easy to synthesize, making it readily available for use in lab experiments. However, 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine is also relatively unstable and can decompose over time, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine. One area of interest is the development of new drugs based on 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine, particularly for the treatment of inflammatory diseases and cancer. Another area of interest is the development of new antibiotics based on 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine, particularly for the treatment of drug-resistant bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine and its potential applications in various fields.
Synthesemethoden
3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine can be synthesized through a series of chemical reactions, starting with the reaction between 4-nitrobenzaldehyde and methyl ethyl ketone to form 4-nitrophenylacetaldehyde. This compound is then reacted with ethyl acetoacetate to form 4-nitrophenyl-2-butenoic acid ethyl ester, which is further reacted with hydroxylamine hydrochloride to form 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine.
Wissenschaftliche Forschungsanwendungen
3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has been found to have potential applications in various fields, including medical research and drug development. In medical research, 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has also been studied for its potential use in the treatment of bacterial infections, as it has been shown to inhibit the growth of certain bacteria.
Eigenschaften
IUPAC Name |
1-[2-methyl-2-(4-nitrophenyl)-1,3-oxazolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-9(15)13-7-8-18-12(13,2)10-3-5-11(6-4-10)14(16)17/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSLLFHRRVNKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC1(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Methyl-2-(4-nitrophenyl)-1,3-oxazolidin-3-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-methoxyphenyl)-9-[(2-pyridinylthio)acetyl]-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B4974745.png)
![5-(2-ethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4974748.png)
![methyl 2-({4-[3-(cyclopropylamino)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4974751.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4974759.png)

![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4974762.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide](/img/structure/B4974786.png)
![2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide](/img/structure/B4974788.png)
![5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide](/img/structure/B4974801.png)
![{2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B4974806.png)

![ethyl [5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4974814.png)
